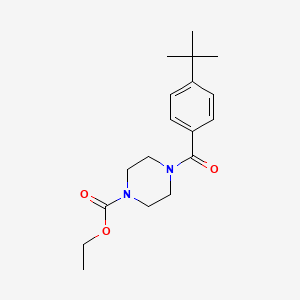

![molecular formula C14H9ClN6O2S B5516678 4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)

4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazole derivatives, including the specified compound, are recognized for their significant biological and corrosion inhibition activities. These compounds are synthesized through various chemical routes and analyzed for their molecular structures using techniques like X-ray diffraction and density functional theory (DFT) calculations.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multistep reactions that are energetically feasible at room temperature. These processes are exothermic and spontaneous, indicating a favorable synthesis pathway. The bond lengths and angles in the synthesized compounds are often compared with crystallographic values to ensure accuracy (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is elucidated using X-ray diffraction techniques and DFT calculations. These methods help in understanding the geometry and electronic structure of the molecules. For example, the dihedral angles between different rings in the molecule and the types of hydrogen bonding present can be determined, providing insights into the compound's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including cyclo-condensation and reactions with aldehydes to form new derivatives. These reactions can significantly alter the compound's chemical properties, such as reactivity and biological activity. Theoretical studies using molecular electrostatic potential surfaces and electronic parameters provide insights into these chemical properties (Dave et al., 2007).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are typically determined experimentally and can vary significantly among different derivatives. Understanding these properties is essential for designing compounds with desired characteristics.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards other compounds, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity. Studies on the synthesis and characterization of transition metal complexes with triazole derivatives reveal how these compounds can act as ligands, forming complexes with different geometries (Haddad et al., 2013).

Scientific Research Applications

Corrosion Inhibition

One application of derivatives similar to the target compound is in corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, including a derivative closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit high inhibition performance, attributed to their ability to form a protective film on the metal surface, as supported by potentiodynamic polarization data and surface analysis. Theoretical calculations using density functional theory (DFT) methods have helped understand the effect of molecular structure on inhibition efficiency (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Derivatives of the target compound have been synthesized and evaluated for their antimicrobial activities. These studies have identified compounds showing good to moderate activity against various microbial strains. The synthesis process often involves reactions with different aldehydes and primary or secondary amines, leading to a variety of triazole derivatives that are tested for their antimicrobial potential (Bayrak et al., 2009).

Anticancer Activity

Further research into triazole derivatives has explored their potential anticancer activity. Specifically, novel triazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting the epithelial-to-mesenchymal transition (EMT) process and inducing cellular apoptosis in cancer cells. This indicates a potential avenue for the development of anticancer drugs based on triazole chemistry (Safari et al., 2020).

Safety and Hazards

Future Directions

The future directions for the research and application of this compound are not specified in the sources I found. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential for further study in various fields of research.

properties

IUPAC Name |

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN6O2S/c15-11-2-1-9(7-12(11)21(22)23)8-17-20-13(18-19-14(20)24)10-3-5-16-6-4-10/h1-8H,(H,19,24)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDZOBSCDGFUGG-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

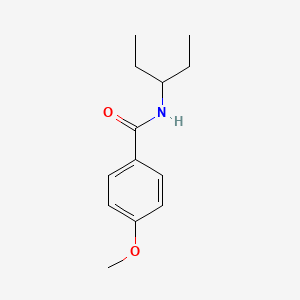

![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

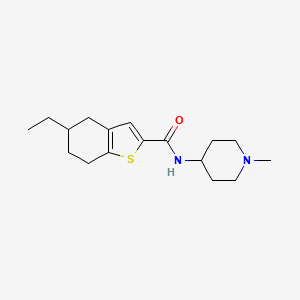

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)